5-Butoxy-2-chloropyridine
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Overview
Description
5-Butoxy-2-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted with chlorine and butoxy groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-2-chloropyridine typically involves the reaction of 2-chloropyridine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with a butoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 5-butoxy-2-aminopyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: 5-Butoxy-2-aminopyridine.
Oxidation: 5-Butoxy-2-pyridinecarboxylic acid.
Reduction: 5-Butoxy-2-aminopyridine.
Scientific Research Applications
5-Butoxy-2-chloropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Butoxy-2-chloropyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 5-Butoxy-2-chloropyridine, used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer with applications in the synthesis of pharmaceuticals.
4-Chloropyridine: Used in the synthesis of various organic compounds.
Uniqueness: this compound is unique due to the presence of both butoxy and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
IUPAC Name |
5-butoxy-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMNCGKKULINJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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